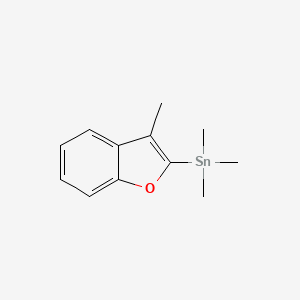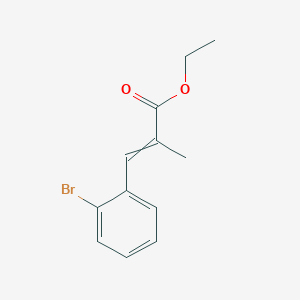![molecular formula C8H20OSi2 B14344794 Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane CAS No. 105517-99-5](/img/structure/B14344794.png)
Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane is an organosilicon compound that features a vinyl group attached to a silicon atom, which is further bonded to a methoxy group and two dimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane typically involves the hydrosilylation reaction, where a vinylsilane reacts with a hydrosilane in the presence of a catalyst. Common catalysts for this reaction include platinum-based compounds such as Karstedt’s catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters precisely, ensuring the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated products.
Reduction: The compound can be reduced to form saturated silanes.
Substitution: The methoxy group can be substituted with other nucleophiles, leading to a variety of functionalized silanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while substitution reactions can produce a wide range of functionalized silanes.
Aplicaciones Científicas De Investigación
Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound can be used to modify biomolecules, enhancing their stability and functionality.
Industry: The compound is used in the production of silicone-based materials, which are valued for their durability and flexibility.
Mecanismo De Acción
The mechanism by which Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane exerts its effects involves the interaction of the vinyl group with various molecular targets. The vinyl group can undergo polymerization or cross-linking reactions, leading to the formation of stable networks. The methoxy group can participate in hydrolysis reactions, forming silanols that further react to form siloxane bonds. These interactions contribute to the compound’s ability to modify surfaces and enhance material properties.
Comparación Con Compuestos Similares
Similar Compounds
- Vinyltrimethoxysilane
- Vinyltriethoxysilane
- Methacryloxypropyltrimethoxysilane
Uniqueness
Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane is unique due to the presence of both a vinyl group and a methoxy(dimethyl)silyl group. This combination allows for versatile reactivity, enabling the compound to participate in a wide range of chemical reactions. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various applications.
Propiedades
Número CAS |
105517-99-5 |
|---|---|
Fórmula molecular |
C8H20OSi2 |
Peso molecular |
188.41 g/mol |
Nombre IUPAC |
ethenyl-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane |
InChI |
InChI=1S/C8H20OSi2/c1-7-10(3,4)8-11(5,6)9-2/h7H,1,8H2,2-6H3 |
Clave InChI |
WGTFPUGVBSUQBK-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C)(C)C[Si](C)(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


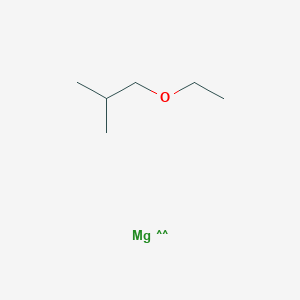
silane](/img/structure/B14344715.png)
![2,2'-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide)](/img/structure/B14344723.png)

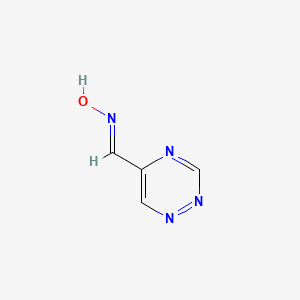
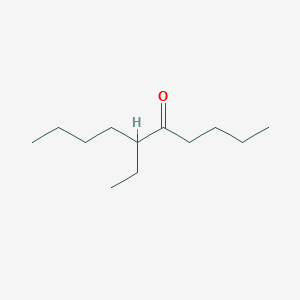
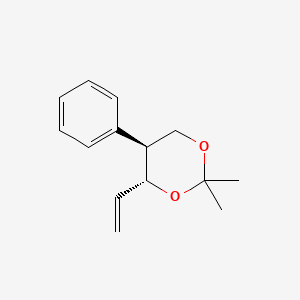
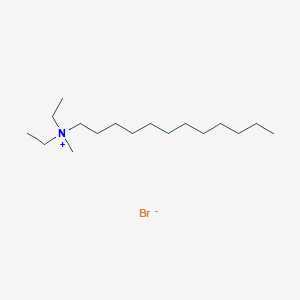
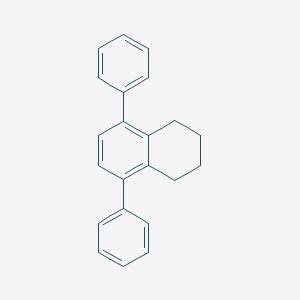
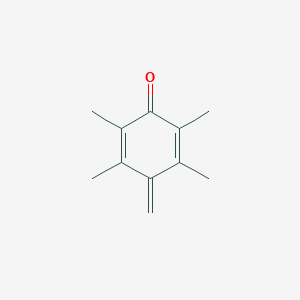
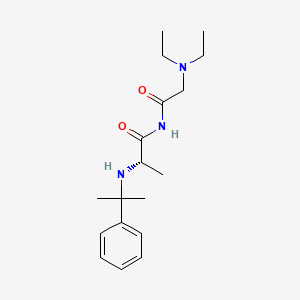
![6-ethoxy-3-ethyl-5-oxo-1-propyl-8H-pyrimido[5,4-b][1,4]thiazine-2,4,7-trione](/img/structure/B14344775.png)
